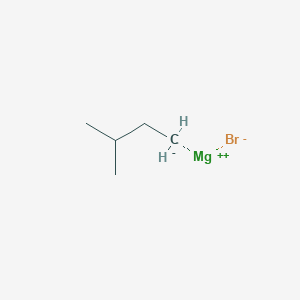

Isopentylmagnesium bromide

描述

Historical Evolution of Grignard Reagents in Organic Synthesis

The journey of organomagnesium halides began with the work of French chemist Philippe Barbier. ias.ac.in Barbier conducted a one-pot reaction by adding magnesium and methyl iodide to a ketone, successfully producing a tertiary carbinol. ias.ac.in However, the reaction was often unreliable with unsatisfactory yields. ias.ac.in His student, Victor Grignard, took up the study of these magnesium reactions for his thesis. ias.ac.in In 1900, Grignard proposed and successfully executed a two-step procedure: first preparing the organomagnesium halide separately and then reacting it with the ketone. ias.ac.inthermofisher.com This modification proved to be far more successful and reliable. ias.ac.in

Grignard discovered that reacting an alkyl halide with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), formed an organomagnesium compound. thermofisher.comnumberanalytics.comnumberanalytics.com The ether solvent is critical as it stabilizes the resulting reagent. numberanalytics.comnumberanalytics.com These compounds, with the general formula R-Mg-X where R is an organic group and X is a halogen, became known as Grignard reagents. numberanalytics.comwikipedia.org Their discovery provided a straightforward and powerful method for creating new carbon-carbon bonds, a challenging task for chemists at the time. numberanalytics.com The profound importance of this discovery was recognized swiftly, earning Victor Grignard the Nobel Prize in Chemistry in 1912. numberanalytics.comnumberanalytics.comwikipedia.orgebsco.com For over a century, these reagents have remained one of the most widely used classes of organometallic reagents in synthesis. ias.ac.inebsco.com

Contemporary Significance of Alkylmagnesium Halides as Versatile Synthetic Reagents

Alkylmagnesium halides, or Grignard reagents, continue to be indispensable tools in modern organic chemistry. numberanalytics.com Their importance stems from their versatility and the wide array of reactions they can participate in. numberanalytics.com The carbon-magnesium bond is highly polarized, which makes the carbon atom a strong nucleophile, capable of attacking electrophilic centers to form new carbon-carbon bonds. thermofisher.comnumberanalytics.com This reactivity is fundamental to their use in synthesizing a vast range of compounds, including alcohols, ketones, and other functional groups. numberanalytics.comebsco.comallen.in

The contemporary significance of Grignard reagents is particularly evident in their application in cross-coupling reactions, which have greatly enhanced the industrial synthesis of fine chemicals, pharmaceuticals, and advanced organic materials. researchgate.net The Kumada-Corriu coupling, the first nickel or palladium-catalyzed cross-coupling reaction developed in 1972, utilizes Grignard reagents to couple with aryl or vinyl halides. numberanalytics.comacgpubs.orgorganic-chemistry.org This method is a low-cost and efficient way to produce unsymmetrical biaryls. organic-chemistry.org Modern advancements have led to the development of iron-catalyzed cross-coupling reactions, which can effectively couple alkylmagnesium reagents with various substrates. acgpubs.orgacs.org Researchers have also developed protocols for nickel-catalyzed cross-coupling of tertiary alkylmagnesium halides with aryl bromides and triflates, enabling the efficient construction of molecules with aryl-substituted quaternary centers. nih.govacs.org These reagents are crucial in the production of pharmaceuticals, agrochemicals, and materials, underscoring their enduring role in both academic research and industrial processes. numberanalytics.comsigmaaldrich.com

Overview of Isopentylmagnesium Bromide's Role in Modern Synthetic Methodologies

This compound, a specific Grignard reagent, demonstrates utility in various modern synthetic applications. aip.org It serves as a key reagent in the synthesis of Perilla Ketone, an oil found in Perilla frutescens. lookchem.comchemicalbook.com

In the field of organophosphorus chemistry, this compound is used to synthesize mixed arylalkyl tertiary phosphines. For example, it reacts with chlorodiphenylphosphine (B86185) to yield isopentyldiphenylphosphine. mdpi.com It can also be reacted with dichlorophenylphosphine (B166023) to produce diisopentylphenylphosphine. mdpi.com This highlights its role in creating specialized ligands and compounds for various chemical applications.

Furthermore, this compound has been employed in the synthesis of natural products. It was used as part of a modular route for the synthesis of the natural products caerulomycin A and E, demonstrating its utility in constructing complex heterocyclic structures. acs.org The reaction of the dihalide with this compound in the presence of a catalyst is a step in the synthesis of optically active units for certain complex molecules. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₁₁BrMg |

| Molecular Weight | 175.35 g/mol |

| CAS Number | 4548-78-1 |

| Synonyms | Bromo(3-methylbutyl)magnesium, Isoamylmagnesium Bromide |

| Form | Solution |

| Typical Solvent | Diethyl ether |

| Density | ~0.967 g/mL at 25 °C (for 2M solution in diethyl ether) |

| SMILES String | CC(C)CC[Mg]Br |

| InChI Key | JUUNYTVCJDPKMB-UHFFFAOYSA-M |

| Data sourced from references chemicalbook.comsigmaaldrich.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;2-methylbutane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGVYRMMIIWBAU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449176 | |

| Record name | Magnesium, bromo(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4548-78-1 | |

| Record name | Magnesium, bromo(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTYLMAGNESIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isopentylmagnesium Bromide

Direct Grignard Formation from Isopentyl Bromide

The most common and classical method for preparing isopentylmagnesium bromide is the direct oxidative addition of magnesium metal to isopentyl bromide. thieme-connect.com The reaction is typically conducted by adding the organic halide to a suspension of magnesium metal in an appropriate ether-based solvent. byjus.com The general reaction is as follows:

(CH₃)₂CHCH₂CH₂Br + Mg → (CH₃)₂CHCH₂CH₂MgBr

This process involves the oxidation of magnesium and the reduction of the organic halide. fiveable.me Due to the highly exothermic nature of Grignard reagent formation, careful control of reaction conditions is essential to ensure high yields and minimize side reactions. wikipedia.orggoogle.com

The success of Grignard reagent synthesis is highly dependent on the optimization of reaction conditions, particularly the choice of solvent. numberanalytics.comnumberanalytics.com Anhydrous ethereal solvents are required, with diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) being the most common choices. wikipedia.orgnumberanalytics.comacs.org These solvents are crucial as they solvate the magnesium species, forming stable complexes (e.g., RMgX(ether)₂) that stabilize the Grignard reagent. wikipedia.orgacs.org

The selection between diethyl ether and THF can influence the reaction outcome. nih.gov THF is generally a better solvent for dissolving Grignard reagents, especially those derived from aryl halides. researchgate.net However, for a given reaction, one solvent may provide a better yield than the other. nih.gov For instance, in some Grignard additions, diethyl ether has shown superior performance over THF. nih.gov Temperature control is also critical; reactions are often initiated at room temperature or with gentle heating, and then cooled to manage the exothermicity. rsc.org

Table 1: Solvent Effects on Grignard Reaction Yield This table illustrates the impact of different solvents on the yield of a representative Grignard reaction, highlighting the importance of solvent optimization.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | 25 | 16 | 20 |

| 2 | Diethyl ether (Et₂O) | 25 | 16 | 20 |

| 3 | Diethyl ether (Et₂O) | 30 | 12 | 35 |

| 4 | Methyl tert-butyl ether (MTBE) | 30 | 12 | 10 |

| 5 | Isopropyl ether (IPE) | 30 | 12 | 7 |

Data derived from a study on the synthesis of 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one. nih.gov

A common challenge in Grignard synthesis is the induction period, a delay before the reaction begins. wikipedia.orggoogle.com This delay is caused by a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which inhibits the reaction with the alkyl halide. wikipedia.orgbyjus.commnstate.edu To ensure a successful and timely reaction, this oxide layer must be disrupted or removed. mnstate.edu Several strategies have been developed to activate the magnesium surface.

Mechanical methods are a straightforward approach to exposing a fresh, reactive magnesium surface. wikipedia.org Techniques include:

Crushing and Grinding : Physically crushing the magnesium turnings or ribbon with a glass rod in situ can break the oxide layer. wikipedia.orgmnstate.eduresearchgate.net

Stirring : Vigorous or dry stirring of magnesium turnings under an inert atmosphere can mechanically abrade the surface, exposing the clean metal. researchgate.netresearchgate.net This method has been reported to provide more reliable initiation compared to standard techniques. researchgate.net

Sonication : Using an ultrasonic bath can help break up the oxide layer and initiate the reaction. wikipedia.orgresearchgate.netstackexchange.com

A continuous process has also been developed where magnesium chips are mechanically activated by friction within the reactor, allowing for in situ generation of the Grignard reagent without chemical additives. google.com

Chemical activation is a widely used and effective method for initiating Grignard reactions. fiveable.me Small amounts of activating agents are added to the magnesium suspension. wikipedia.org These activators react with the magnesium at the weakest points of the oxide layer, creating reactive sites. researchgate.netwvu.edu

Common initiators include:

Iodine (I₂) : A crystal of iodine is often added. It is thought to react with the magnesium to form magnesium iodide, etching the surface. wikipedia.orgresearchgate.netstackexchange.com The disappearance of the characteristic purple or brown color of iodine can indicate that the magnesium has been activated. mnstate.edu

1,2-Dibromoethane : This is a particularly effective initiator. wikipedia.orgstackexchange.com It reacts with magnesium to produce ethylene (B1197577) gas and magnesium bromide. wikipedia.orgwvu.edu The observation of ethylene bubbles provides a clear visual cue that the activation has been successful. wikipedia.orgstackexchange.com The reaction is: Mg + BrCH₂CH₂Br → C₂H₄ + MgBr₂. wikipedia.org

Small Alkyl Bromides : A small amount of a reactive alkyl bromide, such as methyl iodide or bromoethane, can be used to start the reaction. wikipedia.org The resulting Grignard reagent can then help to initiate the reaction with the less reactive isopentyl bromide. wikipedia.org

Table 2: Common Methods for Magnesium Activation

| Method Type | Specific Technique | Description |

|---|---|---|

| Mechanical | Crushing/Grinding | Physically breaking the MgO layer with a glass rod. wikipedia.orgmnstate.edu |

| Dry Stirring | Abrading the surface by stirring magnesium under inert gas before solvent addition. researchgate.netresearchgate.net | |

| Sonication | Using ultrasound to disrupt the passivating surface. wikipedia.orgstackexchange.com | |

| Chemical | Iodine (I₂) | A crystal is added to etch the surface, forming MgI₂. researchgate.net |

| 1,2-Dibromoethane | Reacts to form ethylene and MgBr₂, cleaning the metal surface. wikipedia.orgstackexchange.comwvu.edu | |

| Preformed Grignard | Addition of a small amount of an existing Grignard reagent acts as an initiator. wikipedia.org |

The formation of a Grignard reagent, such as this compound, is understood to proceed via a single electron transfer (SET) mechanism on the surface of the magnesium metal. thieme-connect.comalfa-chemistry.comlookchem.com The process begins with the transfer of a single electron from the magnesium surface to the antibonding orbital of the isopentyl bromide molecule. mnstate.edulookchem.com

This electron transfer results in the cleavage of the carbon-bromine bond, forming an isopentyl radical (R•) and a magnesium bromide radical cation (Mg⁺•Br⁻). mnstate.edu A second electron transfer from the magnesium surface to the isopentyl radical then generates the isopentyl carbanion (R:⁻), which quickly combines with the magnesium bromide cation to form the final Grignard reagent, this compound (RMgBr). mnstate.edu The detection of radical coupling side products in some Grignard reactions supports the existence of this radical intermediate. wikipedia.org

Strategies for Magnesium Activation and Initiation

Mechanical Abrasion and Surface Cleaning Techniques

Alternative Preparative Routes to Isopentylmagnesium Species

While direct formation is most common, alternative methods can be used to generate Grignard reagents, which can be advantageous when the direct reaction is sluggish or when certain functional groups need to be tolerated. wikipedia.org

One such method is a magnesium transfer reaction , also known as a halogen-magnesium exchange. wikipedia.org In this approach, a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is reacted with an organic halide. wikipedia.org The magnesium is transferred from the more stable Grignard reagent to the organic halide, forming a new Grignard reagent. An illustrative example is:

i-PrMgCl + ArBr → i-PrCl + ArMgBr wikipedia.org

This method can be applied to generate this compound from isopentyl bromide if a suitable Grignard exchange reagent is used. Another alternative involves the use of highly reactive "Rieke magnesium," which is prepared by reducing a magnesium salt and can react with even unreactive organic halides. wikipedia.orgbas.bg

Transmetalation Approaches

Transmetalation is a fundamental process in organometallic chemistry involving the transfer of an organic ligand from one metal to another. In the context of synthesizing Grignard reagents, this typically involves the reaction of magnesium metal with a pre-formed organometallic compound of a different metal.

One such method is a reductive transmetalation using organozinc compounds. This approach can be particularly useful for preparing Grignard reagents that are difficult to synthesize via the conventional direct reaction of an organic halide with magnesium, especially when side reactions are problematic. wikipedia.org The general transformation involves the reaction of an organozinc compound with magnesium metal, resulting in the desired organomagnesium species and zinc metal as a byproduct. wikipedia.org

R-ZnX + Mg → R-MgX + Zn

Another form of transmetalation involves the reaction of Grignard reagents themselves with metal salts to produce different organometallic reagents. For instance, Grignard reagents react with cadmium chloride (CdCl₂) to yield dialkylcadmium compounds, which exhibit different reactivity profiles. wikipedia.org

2 R-MgX + CdCl₂ → R₂Cd + 2 Mg(X)Cl

While direct synthesis from isopentyl bromide and magnesium metal is common, transmetalation offers an alternative route, particularly for complex substrates where direct synthesis may be inefficient.

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange is a powerful and widely used method for the preparation of Grignard reagents, especially for those bearing sensitive functional groups that would not survive the conditions of classical synthesis. This method involves the transfer of magnesium from a pre-formed, stable Grignard reagent to a different organic halide. wikipedia.org

A common reagent for this purpose is isopropylmagnesium chloride (i-PrMgCl), often used in combination with lithium chloride (LiCl) to form a highly active "turbo-Grignard" reagent, i-PrMgCl·LiCl. clockss.orgvapourtec.com This complex significantly accelerates the rate of halogen-magnesium exchange, allowing the reaction to proceed under mild conditions (e.g., below room temperature) and with high chemoselectivity. clockss.orgsigmaaldrich.com The exchange readily converts organic iodides and even less reactive organic bromides into their corresponding Grignard reagents while tolerating a broad spectrum of functionalities. clockss.org

The general scheme for this exchange is:

R-X + i-PrMgBr → R-MgBr + i-PrX (where X = Br, I)

This method's utility is demonstrated in its ability to generate functionalized aryl and heteroaryl magnesium reagents that are otherwise difficult to access. clockss.org The use of additives, such as the i-PrMgCl·LiCl system, is crucial for achieving high yields and preventing side reactions on sensitive substrates. sigmaaldrich.com

Table 1: Examples of Halogen-Magnesium Exchange Reactions Using Isopropylmagnesium Halides

| Substrate | Exchange Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Functionalized Aryl Iodide | i-PrMgCl | -25 °C | Arylmagnesium Chloride | Good | d-nb.info |

| Electron-poor Aryl Iodide | PhMgCl | -40 °C | Arylmagnesium Chloride | High | clockss.org |

| Functionalized Aryl Bromide | i-PrMgCl·LiCl | -10 °C to RT | Arylmagnesium Chloride | Excellent | researchgate.net |

| Alkenyl Iodide | i-PrMgCl·LiCl | -40 °C, 2h | E-Alkenylmagnesium Chloride | High | clockss.org |

Considerations for Scale-Up in Academic and Industrial Synthesis

Scaling the synthesis of Grignard reagents like this compound from a laboratory bench to academic pilot or industrial scales introduces significant challenges. numberanalytics.com These are primarily related to reaction control, safety, and efficiency.

R-MgX + R-X → R-R + MgX₂

To manage these challenges, industrial synthesis has traditionally relied on dosing-controlled semi-batch processes, where the organic halide is added slowly to a suspension of magnesium to control the rate of heat generation. researchgate.net However, modern approaches increasingly favor continuous flow manufacturing.

Continuous flow reactors offer superior heat transfer due to a high surface-area-to-volume ratio, allowing for better temperature control even for highly exothermic reactions. vapourtec.com This improved control leads to higher selectivity and a reduction in byproducts like those from Wurtz coupling. researchgate.net Flow chemistry enhances process safety by minimizing the volume of reactive material present at any given moment. Scalability is achieved by extending the operation time or by "numbering up"—running multiple reactors in parallel—rather than increasing the size of a single batch reactor. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Grignard Reagents

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Management | Challenging; risk of thermal runaway. | Excellent heat transfer and temperature control. vapourtec.com |

| Safety | Higher risk due to large volumes of reactive material. | Inherently safer with small reactor volumes. researchgate.net |

| Side Reactions (e.g., Wurtz Coupling) | More prevalent due to potential for local hot spots and concentration gradients. | Reduced due to precise control over conditions, leading to higher selectivity. researchgate.net |

| Scalability | "Scaling-up" requires larger, more complex reactors. | Achieved by "numbering-up" or longer run times. researchgate.net |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. vapourtec.com |

Reactivity and Mechanistic Studies of Isopentylmagnesium Bromide

Nucleophilic Addition Reactions of Isopentylmagnesium Bromide

This compound (C₅H₁₁BrMg), a prominent Grignard reagent, is a powerful tool in organic synthesis, primarily utilized for its strong nucleophilic character. smolecule.com The carbon-magnesium bond is highly polarized, rendering the isopentyl group's terminal carbon atom electron-rich and thus, a potent nucleophile. smolecule.com This characteristic enables it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups and other polarized multiple bonds, to form new carbon-carbon bonds. smolecule.commasterorganicchemistry.com These reactions are fundamental in constructing more complex molecular skeletons from simpler precursors.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of various alcohols upon acidic workup. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophilic attack of the isopentyl group on the electrophilic carbonyl carbon. youtube.com This addition breaks the C=O pi bond, resulting in a tetrahedral intermediate, a magnesium alkoxide salt. youtube.com Subsequent protonation, typically with a dilute acid like H₃O⁺, neutralizes the alkoxide to yield the final alcohol product. masterorganicchemistry.comchemguide.co.uk

The class of alcohol produced depends on the nature of the carbonyl compound used:

Aldehydes: Reaction with aldehydes, such as acetaldehyde, furnishes secondary alcohols. libretexts.orgyoutube.com For instance, the addition of this compound to formaldehyde (B43269) is a reliable method for producing primary alcohols, specifically 4-methyl-1-pentanol. libretexts.orgopenstax.org

Ketones: Ketones react with this compound to form tertiary alcohols. libretexts.orgyoutube.com An example is the reaction with cyclohexanone (B45756) to yield 1-isopentylcyclohexan-1-ol. openstax.org

Esters: The reaction with esters is distinct as it involves a double addition of the Grignard reagent. masterorganicchemistry.com The initial nucleophilic addition forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) to form a ketone. masterorganicchemistry.comyoutube.com This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of this compound, ultimately yielding a tertiary alcohol where two identical isopentyl groups are attached to the carbinol carbon. masterorganicchemistry.comlibretexts.org

Table 1: Products from the Reaction of this compound with Carbonyl Compounds

| Carbonyl Substrate | Initial Intermediate | Final Product (after workup) | Product Class |

|---|---|---|---|

| Formaldehyde (H₂C=O) | Magnesium alkoxide of 4-methyl-1-pentanol | 4-Methyl-1-pentanol | Primary Alcohol |

| Aldehyde (R-CHO) | Magnesium alkoxide of a secondary alcohol | Secondary Alcohol | Secondary Alcohol |

| Ketone (R-CO-R') | Magnesium alkoxide of a tertiary alcohol | Tertiary Alcohol | Tertiary Alcohol |

| Ester (R-COOR') | Ketone (after first addition and elimination) | Tertiary Alcohol (with two isopentyl groups) | Tertiary Alcohol |

When a nucleophile like this compound adds to an asymmetric carbonyl compound (where the two groups attached to the carbonyl carbon are different), a new stereocenter is created at the carbonyl carbon. libretexts.orgsaskoer.ca The hybridization of this carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org In the absence of any chiral influence, the nucleophile can attack either face (the Re or Si face) of the planar carbonyl group with equal probability, resulting in a racemic mixture of two enantiomers. libretexts.org

However, if a stereocenter already exists within the carbonyl-containing molecule, the two faces of the carbonyl group become diastereotopic. Attack from one face will lead to one diastereomer, while attack from the other face will produce a different diastereomer. saskoer.ca Due to steric and electronic interactions between the existing chiral center and the approaching nucleophile, these two pathways are not energetically equivalent, leading to the preferential formation of one diastereomer over the other. york.ac.uk This phenomenon is known as diastereoselectivity.

Models such as Cram's rule, the Felkin-Ahn model, and the Cram-chelation model are used to predict the major diastereomer formed in these reactions. york.ac.ukorganicchemistrydata.orgyork.ac.uk The Felkin-Ahn model, for instance, generally predicts the stereochemical outcome for non-chelating substrates. uio.no The stereoselectivity can be significantly influenced by factors such as the solvent and the specific nature of the Grignard reagent, including the halide atom (Cl, Br, I). nih.govrsc.org Unexpectedly, the halide has been shown to have a remarkable effect on diastereoselectivity in additions to β-hydroxy ketones, with iodide reagents promoting high levels of syn-1,3-diol formation. nih.gov

In substrates containing a nearby Lewis basic atom (like oxygen or nitrogen), such as α- or β-alkoxy ketones, the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the heteroatom. This forms a rigid cyclic intermediate, or chelate. york.ac.uknih.gov This chelation "locks" the conformation of the substrate, and the nucleophilic isopentyl group is then delivered from the less sterically hindered face of the carbonyl. york.ac.uk

This chelation control can often lead to stereochemical outcomes that are opposite to those predicted by standard non-chelation models like the Felkin-Ahn model, a result sometimes referred to as "anti-Cram" selectivity. york.ac.uk The Lewis acidity of the magnesium center, which can be tuned by the halide, plays a crucial role in the formation and stability of this chelate, thereby directing the stereochemical course of the addition. nih.gov

Stereochemical Outcomes and Diastereoselectivity

Reactions with Nitriles and Imines

This compound also engages in nucleophilic addition with carbon-nitrogen multiple bonds.

Nitriles: The reaction with a nitrile (R-C≡N) proceeds via the addition of the isopentyl group to the electrophilic nitrile carbon. masterorganicchemistry.com This initial addition forms an intermediate magnesium salt of an imine. youtube.com Importantly, this intermediate is generally stable and does not react with a second equivalent of the Grignard reagent. youtube.com Subsequent hydrolysis of this imine intermediate with aqueous acid yields a ketone. masterorganicchemistry.com This two-step process provides a valuable route for the synthesis of ketones. For example, reacting a nitrile with this compound followed by hydrolysis would produce an isopentyl ketone.

Imines: Imines (R₂C=NR') possess a polarized C=N double bond that is susceptible to nucleophilic attack by Grignard reagents. The addition of this compound across the imine bond results in the formation of a new, more substituted amine after workup. This reaction has been noted in the context of developing convergent syntheses for complex molecules. nih.gov For instance, the addition to a chiral imine can proceed with high diastereoselectivity. researchgate.net

Carboxylation with Carbon Dioxide

This compound reacts with carbon dioxide (CO₂) in a carboxylation reaction to produce a carboxylic acid. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out by bubbling dry CO₂ gas through an ether solution of the Grignard reagent or by pouring the Grignard solution over solid carbon dioxide (Dry Ice). chemguide.co.ukgoogle.com The isopentyl nucleophile attacks one of the electrophilic carbons of a C=O bond in CO₂, forming a magnesium carboxylate salt. masterorganicchemistry.com Subsequent acidification of this salt with a dilute mineral acid, such as sulfuric or hydrochloric acid, protonates the carboxylate to yield 4-methylpentanoic acid. chemguide.co.ukgoogle.comlipidbank.jp This reaction provides an effective method for increasing the carbon chain length by one carbon and introducing a carboxylic acid functional group. chemguide.co.uk

Reactions with Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that carry significant ring strain. This strain makes them susceptible to ring-opening reactions by nucleophiles, including this compound. masterorganicchemistry.com The reaction mechanism is analogous to an Sₙ2 attack. The isopentyl nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond. libretexts.orglibretexts.org

The regioselectivity of the attack depends on the substitution of the epoxide ring. Under the basic conditions of a Grignard reaction, the attack generally occurs at the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comyoutube.com The initial product is a magnesium alkoxide, which, upon acidic workup, is converted to an alcohol. libretexts.orglibretexts.org A key feature of this reaction is that it results in the formation of an alcohol with a carbon chain that is two carbons longer than the isopentyl group, with the hydroxyl group located on the second carbon from the point of new bond formation. For example, the reaction of this compound with ethylene (B1197577) oxide, the simplest epoxide, yields 6-methyl-1-heptanol (B128184) after hydrolysis. libretexts.org

Table 2: Summary of this compound Addition Reactions

| Electrophile | Reaction Type | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Nitrile (R-C≡N) | Nucleophilic Addition | Magnesium salt of an imine | Ketone |

| Imine (R₂C=NR') | Nucleophilic Addition | Magnesium salt of an amine | Amine |

| Carbon Dioxide (CO₂) | Carboxylation | Magnesium carboxylate | Carboxylic Acid (4-Methylpentanoic acid) |

| Ethylene Oxide | Nucleophilic Ring-Opening | Magnesium alkoxide | Primary Alcohol (6-Methyl-1-heptanol) |

Coupling Reactions Involving this compound

Coupling reactions are fundamental in constructing complex organic molecules. This compound participates in several types of coupling reactions, most notably those catalyzed by transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Negishi)

Transition metal-catalyzed cross-coupling reactions represent a powerful class of reactions for forming carbon-carbon bonds. This compound serves as the organometallic nucleophile in several of these named reactions, including the Kumada and Negishi couplings. wikipedia.orgwikipedia.org

The Kumada coupling , first reported in 1972, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgwikidoc.org This reaction is notable for being one of the earliest examples of catalytic cross-coupling. wikipedia.org this compound can be coupled with various aryl and vinyl halides to form the corresponding substituted products. wikipedia.orgwikidoc.org

The Negishi coupling , developed in 1977, couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org While the primary reagent is an organozinc compound, these are often prepared in situ from the corresponding Grignard reagent, such as this compound, through transmetalation with a zinc salt. The Negishi coupling is known for its wide functional group tolerance. wikipedia.orgderpharmachemica.com

A variety of electrophiles can be used in these reactions, including aryl, vinyl, and allyl halides. wikipedia.orgwikipedia.org The choice of catalyst, typically a palladium or nickel complex, is crucial for the success of the reaction. wikipedia.orgwikipedia.org

The ligands coordinated to the transition metal center play a critical role in influencing the reactivity and selectivity of cross-coupling reactions involving this compound. acgpubs.orglibretexts.org The electronic and steric properties of the ligand can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, as well as the stability of the catalytic species. libretexts.org

For instance, in nickel-catalyzed Kumada couplings, the use of N-heterocyclic carbene (NHC) ligands has been shown to be effective for the coupling of tertiary alkyl magnesium halides with aryl bromides. rhhz.net The choice of ligand can also influence the chemoselectivity of the reaction, directing the coupling to occur at a specific site in a molecule with multiple reactive centers. organic-chemistry.org

The bite angle of bidentate phosphine (B1218219) ligands is another important parameter. acgpubs.org Studies have shown that variations in the bite angle can significantly impact the catalytic activity of iron-phosphine complexes in the coupling of Grignard reagents with fluorinated bromobenzene (B47551) substrates. acgpubs.org For example, a wider bite angle in some diphosphine ligands can facilitate the reductive elimination step, leading to improved catalyst performance. acgpubs.org

Interactive Table: Effect of Ligands on Cross-Coupling Reactions

| Catalyst/Ligand System | Substrates | Reaction Type | Key Observation | Reference |

|---|---|---|---|---|

| NiCl2[BPPFA] | Homoallylic halide and PhMgBr | Kumada Coupling | Enantioselective formation of the product in 34% ee. nih.gov | nih.gov |

| NiCl2(dppe) | Phenylmagnesium bromide and vinyl chloride | Kumada Coupling | Effective for the formation of styrene (B11656). wikidoc.org | wikidoc.org |

| Pd(PPh3)4 | (Z)-bromostyrene and methylmagnesium iodide | Kumada Coupling | Catalyzed the reaction to form (Z)-propenylbenzene. wikidoc.org | wikidoc.org |

| FeCl2(dppp) | Cyclohexylmagnesium bromide and fluorinated bromobenzenes | Iron-Catalyzed Cross-Coupling | Gave slightly higher yields compared to FeCl2(dppe), highlighting the effect of ligand bite angle. acgpubs.org | acgpubs.org |

The catalytic cycles of Kumada and Negishi couplings involving this compound generally proceed through a series of well-established elementary steps. wikipedia.orgwikipedia.org

For a palladium-catalyzed Kumada coupling, the widely accepted mechanism begins with the oxidative addition of the organic halide (R-X) to the low-valent palladium(0) catalyst, forming a palladium(II) intermediate. wikipedia.org This is followed by transmetalation, where the isopentyl group from the Grignard reagent displaces the halide on the palladium complex. The final step is reductive elimination, where the two organic groups are coupled to form the new carbon-carbon bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. wikipedia.org

The mechanism for nickel-catalyzed couplings can be similar, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. wikidoc.orgrhhz.net For instance, a proposed mechanism for the nickel-catalyzed coupling of tert-butyl Grignard reagents with aryl bromides involves a Ni(I)-Ni(III) cycle. rhhz.net

In the Negishi coupling, the catalytic cycle is analogous. wikipedia.org The key difference is that the transmetalation step involves an organozinc reagent, which is typically formed from the corresponding Grignard reagent, like this compound, prior to its introduction to the catalytic cycle. wikipedia.org

Ligand Effects on Reactivity and Selectivity

Homo-Coupling and Self-Condensation Pathways

While cross-coupling reactions are generally the desired outcome, homo-coupling of the Grignard reagent can occur as a side reaction. wikipedia.org This process leads to the formation of a dimer of the Grignard reagent's organic group, in this case, 2,7-dimethyloctane (B85488) from this compound. Homo-coupling can be promoted by certain reaction conditions and catalysts. wikipedia.orgbeilstein-journals.org For instance, the Ullmann reaction is a classic example of a homo-coupling reaction, traditionally using copper. beilstein-journals.org In the context of transition metal-catalyzed cross-coupling, homo-coupling can arise from the reaction of two equivalents of the organometallic reagent with the catalyst precursor or through a radical pathway involving the active catalyst. wikipedia.org

Self-condensation is another potential side reaction pathway, particularly if the Grignard reagent or the substrate contains functional groups that can react with each other under the reaction conditions. For instance, if the substrate is an ester, the Grignard reagent can add to the carbonyl group. In some cases, an intermediate formed during a reaction can be unstable and undergo rapid self-condensation. uio.no

Protonation and Quenching Reactions for Product Isolation

Following the completion of a reaction involving this compound, a crucial step is the quenching of the reaction mixture. This is typically achieved by adding a proton source, such as water, dilute acid (e.g., hydrochloric acid), or an aqueous solution of ammonium (B1175870) chloride. This process serves two main purposes: to protonate any remaining unreacted Grignard reagent, converting it to the corresponding alkane (isopentane), and to hydrolyze the magnesium alkoxide intermediate formed in reactions with carbonyl compounds, thereby liberating the desired alcohol product.

For example, in the synthesis of 4-methyl-1-phenylpentan-1-one (B1594636) via the reaction of this compound with benzoyl chloride, an acidic workup is necessary to protonate the intermediate and isolate the final ketone product. The choice of quenching agent can be important to avoid undesired side reactions and to facilitate the separation and purification of the final product.

Theoretical and Computational Investigations of this compound Reactivity

Computational methods, such as Density Functional Theory (DFT), are increasingly used to investigate the reactivity and mechanistic details of reactions involving Grignard reagents like this compound. uio.no These studies can provide valuable insights into reaction pathways, transition state structures, and activation energies, which are often difficult to obtain experimentally.

For example, DFT calculations can be employed to model the reaction pathways of cross-coupling reactions, helping to elucidate the role of ligands and predict the stereochemical outcome. uio.no Computational studies can also be used to explore the potential for side reactions, such as hydrodehalogenation, which can sometimes compete with the desired coupling process. uio.no Furthermore, theoretical investigations can aid in the design of new catalysts and the optimization of reaction conditions for improved efficiency and selectivity.

Modeling of Grignard Reagent Aggregation and Solvation Effects

The behavior of Grignard reagents in ethereal solvents is governed by the complex Schlenk equilibrium, which involves various aggregated and solvated species. Computational models, often in conjunction with experimental data, have been crucial in understanding these phenomena for common Grignard reagents. researchgate.net These models explore the thermodynamic stability of monomers, dimers (both halogen-bridged and alkyl-bridged), and higher oligomers, as well as the role of solvent molecules in coordinating to the magnesium center.

Key findings from general Grignard reagent modeling indicate:

In solvents like diethyl ether, Grignard reagents often exist as a mixture of monomeric and dimeric species.

The degree of aggregation is influenced by the concentration of the reagent, the nature of the alkyl and halide groups, and the coordinating ability of the solvent.

Solvent molecules play a critical role in stabilizing the magnesium center, affecting both the position of the Schlenk equilibrium and the reactivity of the Grignard reagent. researchgate.net

However, specific computational models detailing the aggregation and solvation of this compound are not available in the reviewed literature. The steric bulk of the isopentyl group would be expected to influence the thermodynamics of aggregation, potentially favoring monomeric species to a greater extent than less hindered Grignard reagents under similar conditions. A dedicated computational study would be required to quantify these effects and provide a detailed picture of the species present in a solution of this compound.

Advanced Applications of Isopentylmagnesium Bromide in Complex Organic Synthesis

Stereoselective and Asymmetric Synthesis Utilizing Isopentylmagnesium Bromide

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective and asymmetric synthetic methodologies. This compound has been effectively employed in these strategies to introduce the isopentyl moiety with predictable stereochemistry.

The inherent chirality within a substrate can direct the stereochemical outcome of a reaction with an achiral reagent like this compound. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. A notable example is found in the total synthesis of the polyketide natural product DEM30355/A. In this synthesis, the reaction of a chiral (2S,3R)-hydroxy tetralone with the sterically demanding this compound proceeds with high diastereoselectivity to install the desired stereochemistry at the C-4 position of the bicyclic system. ncl.ac.uk The steric bulk of the Grignard reagent, in concert with the existing stereocenters in the substrate, dictates the facial selectivity of the addition to the carbonyl group.

The addition of Grignard reagents to chiral aldehydes and ketones is a fundamental method for creating new stereocenters. The stereochemical outcome is often predicted by Felkin-Anh or chelation-controlled models, depending on the substrate and reaction conditions. While specific studies detailing the diastereoselective addition of this compound to a wide range of simple chiral aldehydes and ketones are not extensively documented in the provided results, the principles of nucleophilic addition to chiral carbonyls are well-established. msu.edu The steric hindrance of the isopentyl group would be expected to play a significant role in the facial selectivity of such additions.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemistry of subsequent transformations. sigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied in syntheses involving this compound. For instance, in the asymmetric synthesis of the sex pheromone of Euproctis pseudoconspersa, an Evans's oxazolidinone auxiliary is used to introduce a chiral methyl group. researchgate.net The subsequent extension of the carbon chain is achieved through a lithium tetrachlorocuprate (Li₂CuCl₄)-catalyzed coupling reaction between a chiral tosylate and this compound. researchgate.net This coupling reaction proceeds with high fidelity, preserving the stereochemical integrity of the molecule.

Catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, represents a more atom-economical approach. mmu.ac.uk The development of chiral ligands that can effectively modulate the reactivity and selectivity of Grignard reagents is an active area of research. mmu.ac.uknumberanalytics.com While the search results mention the use of copper and titanium-based catalysts for asymmetric Grignard additions, specific examples detailing the use of chiral catalysts with this compound to achieve high enantioselectivity were not prominently featured. However, the successful use of achiral copper catalysts in coupling reactions with chiral substrates highlights the potential for developing chiral catalyst systems for reactions involving this compound. researchgate.netresearchgate.net

Table 1: Examples of Stereoselective Reactions with this compound

| Substrate/Precursor | Chiral Influence | Reagent System | Product Feature | Reference |

| (2S,3R)-hydroxy tetralone | Substrate Control | This compound | Diastereoselective addition to form a tertiary alcohol | ncl.ac.uk |

| Chiral Tosylate | Chiral Auxiliary (Evans) | This compound, Li₂CuCl₄ | Coupling to extend a chiral carbon chain | researchgate.net |

Asymmetric Inductions in Chiral Substrate Reactions

Functional Group Transformations and Derivatizations

This compound is a versatile reagent for a variety of functional group transformations, enabling the synthesis of diverse molecular structures.

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. libretexts.orguoanbar.edu.iqmasterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com this compound reacts with ketones to yield tertiary alcohols and with esters to also produce tertiary alcohols, where two isopentyl groups are added. libretexts.orglibretexts.orgmasterorganicchemistry.com

A specific application is seen in the synthesis of a precursor for a study on alkoxy radical-mediated hydrogen atom transfers. Here, this compound is reacted with p-anisoyl chloride in a copper(I)-mediated reaction to synthesize the corresponding ketone. cardiff.ac.uk This ketone is then further reacted to produce a tertiary alcohol. cardiff.ac.uk This demonstrates the utility of this compound in a controlled, stepwise synthesis to access complex tertiary alcohols. In another example, during the synthesis of piloquinone, an aldehyde was reacted with this compound to form a secondary alcohol, which was subsequently oxidized to the corresponding ketone. researchgate.net

This compound is utilized in copper-catalyzed cross-coupling reactions to form new carbon-carbon bonds, leading to the creation of branched hydrocarbons. In the synthesis of a branched-chain lipid, a tosylated precursor was subjected to a Cu-catalyzed cross-coupling reaction with this compound to yield the desired branched hydrocarbon chain with an 85% yield. researchgate.net This type of reaction is also employed in the synthesis of insect pheromones, where a chiral tosylate is coupled with this compound in the presence of Li₂CuCl₄ to construct the characteristic branched carbon skeleton. researchgate.net

The nucleophilicity of this compound also extends to reactions with phosphorus halides, providing a route to organophosphorus compounds. A detailed study reports the synthesis of diisopentyl(phenyl)phosphine from the reaction of dichlorophenylphosphine (B166023) with an excess of this compound, affording the tertiary phosphine (B1218219) in a 46% yield. nih.govmdpi.com Similarly, the reaction of chlorodiphenylphosphine (B86185) with this compound yields isopentyldiphenylphosphine. mdpi.com These reactions provide a direct method for creating P-C bonds and accessing valuable phosphine ligands. nih.govmdpi.com The general reaction of phosphorus trichloride (B1173362) with three equivalents of a Grignard reagent is a known method for the synthesis of trialkylphosphines. google.comlibretexts.orgmanac-inc.co.jp

Table 2: Functional Group Transformations Using this compound

| Starting Material | Reagent System | Product Type | Application/Significance | Reference |

| p-Anisoyl chloride | This compound, Cu(I) | Ketone | Precursor to a tertiary alcohol for radical studies | cardiff.ac.uk |

| Chiral Tosylate | This compound, Li₂CuCl₄ | Branched Hydrocarbon | Synthesis of a sex pheromone | researchgate.net |

| Dichlorophenylphosphine | This compound | Tertiary Phosphine | Synthesis of diisopentyl(phenyl)phosphine | nih.govmdpi.com |

| Chlorodiphenylphosphine | This compound | Tertiary Phosphine | Synthesis of isopentyldiphenylphosphine | mdpi.com |

Synthesis of Tertiary Alcohols and Ketones

Role in Natural Product Total Synthesis

The construction of complex natural products often requires robust and reliable chemical transformations. This compound has proven to be a valuable reagent in the total synthesis of several bioactive molecules.

One of the well-documented applications of this compound is in the synthesis of Perilla Ketone, a natural product found in the plant Perilla frutescens. chemicalbook.com Although the specific details of the synthetic step are not provided in the search results, its use as a key reagent is highlighted. chemicalbook.com

In a more complex scenario, the total synthesis of the polyketide natural product DEM30355/A utilizes a sterically-directed addition of this compound to a chiral tetralone to set a key stereocenter. ncl.ac.uk This step is crucial for establishing the correct relative stereochemistry in the core structure of the natural product.

Furthermore, this compound has been employed in the synthesis of piloquinone. In this synthesis, a phenanthrene-3-carbaldehyde derivative is treated with this compound to generate a secondary alcohol. researchgate.net This alcohol is then oxidized to the corresponding ketone, which is a key intermediate in the final steps of the piloquinone synthesis. researchgate.net

The synthesis of insect pheromones, which are often chiral and possess branched structures, also provides a platform for the application of this compound. As previously mentioned, the Li₂CuCl₄-catalyzed coupling of this compound with a chiral tosylate is a key step in the concise asymmetric synthesis of the sex pheromone of the tea tussock moth, Euproctis pseudoconspersa. researchgate.net

Table 3: Application of this compound in Natural Product Synthesis

| Natural Product | Key Transformation | Role of this compound | Reference |

| Perilla Ketone | Synthesis of the core structure | Introduction of the isopentyl group | chemicalbook.com |

| DEM30355/A | Diastereoselective addition | Setting a key stereocenter in the bicyclic core | ncl.ac.uk |

| Piloquinone | Formation of a key intermediate | Addition to an aldehyde to form a secondary alcohol | researchgate.net |

| E. pseudoconspersa Pheromone | Carbon chain extension | Coupling with a chiral tosylate to form a branched alkane | researchgate.net |

Key Step Methodologies and Strategic Incorporations

The strategic incorporation of this compound is often a pivotal step in the total synthesis of natural products and other complex organic molecules. Its primary function is to act as a nucleophilic source of the isopentyl moiety, which is a common structural motif in many biologically active compounds.

One of the key methodologies involving this compound is its 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, often facilitated by the presence of a copper catalyst. This approach, known as the Gilman or cuprate-mediated reaction, allows for the efficient formation of carbon-carbon bonds. For instance, in the synthesis of certain terpenoids, the isopentyl group is introduced via the conjugate addition of this compound to a cyclic enone. This reaction is highly regioselective, favoring the formation of the β-substituted ketone.

Another significant application is in the nucleophilic opening of epoxides. This reaction provides a direct route to γ-hydroxy alkylated products, which are valuable intermediates in the synthesis of various natural products. The regioselectivity of the epoxide opening is influenced by steric factors, with the nucleophile typically attacking the least substituted carbon of the epoxide ring.

The following table summarizes key reactions where this compound is strategically employed:

| Reaction Type | Substrate | Product | Significance |

| Conjugate Addition | α,β-Unsaturated Ketone | β-Isopentyl Ketone | Introduction of isopentyl group at the β-position. |

| Epoxide Opening | Terminal Epoxide | γ-Hydroxy Isopentyl Alkane | Formation of a key intermediate for natural product synthesis. |

| Cross-Coupling | Aryl Halide | Isopentylarene | Creation of alkyl-aryl C-C bonds. |

Late-Stage Functionalization in Complex Molecular Architectures

Late-stage functionalization refers to the introduction of chemical groups into a complex molecule at one of the final steps of a synthetic sequence. This strategy is highly desirable in drug discovery and development as it allows for the rapid generation of a library of analogues from a common advanced intermediate. This compound has been utilized in this capacity to modify complex molecular architectures, thereby altering their biological properties.

The primary challenge in late-stage functionalization is achieving high selectivity in the presence of multiple reactive functional groups. The reactivity of this compound can be modulated through the use of additives or by transmetalation to other metals, such as copper or zinc. These modified reagents often exhibit enhanced chemo-selectivity, allowing them to react preferentially with a specific functional group in a polyfunctional molecule.

For example, in the synthesis of a series of potential therapeutic agents, a late-stage cross-coupling reaction between a complex aryl halide and this compound, catalyzed by a palladium or nickel complex, can be employed to introduce the isopentyl group. The choice of catalyst and ligands is crucial for the success of this transformation, as it must be compatible with the existing functional groups in the molecule.

Polymerization Initiation by this compound

Beyond its applications in small molecule synthesis, this compound also plays a role in the field of polymer chemistry, primarily as an initiator for various types of polymerization reactions.

Anionic Polymerization of Olefins

This compound can initiate the anionic polymerization of certain activated olefins, such as styrene (B11656) and its derivatives. In this process, the isopentyl anion effectively adds to the double bond of the monomer, generating a new carbanion that can then propagate the polymerization by attacking subsequent monomer units.

The initiation step involves the addition of the isopentyl group to the monomer, forming a propagating chain with a magnesium bromide counter-ion. The rate of initiation and propagation is influenced by the solvent, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) generally leading to faster polymerization rates.

The following table provides illustrative data on the anionic polymerization of styrene initiated by this compound:

| Monomer | Solvent | Temperature (°C) | Resulting Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Styrene | THF | 25 | 10,000 - 50,000 | 1.1 - 1.3 |

| α-Methylstyrene | Dioxane | 0 | 5,000 - 20,000 | 1.2 - 1.4 |

Coordination Polymerization Aspects and Catalyst Precursors

In the realm of coordination polymerization, this compound is often used as a component of Ziegler-Natta type catalyst systems for the polymerization of non-polar olefins like ethylene (B1197577) and propylene. While not typically the primary catalyst itself, it serves as a crucial co-catalyst or precursor.

This compound can act as an alkylating agent for transition metal halides, such as titanium tetrachloride (TiCl4), to generate the active catalytic species. In this role, the Grignard reagent reduces the transition metal center and introduces an alkyl group, which is essential for the initiation of the polymerization process.

Furthermore, this compound can be used to prepare magnesium-supported catalyst systems. In these systems, the Grignard reagent is reacted with a support material, such as silica (B1680970) or magnesium chloride, to create a highly dispersed magnesium species. This supported magnesium component then serves as a foundation for the deposition of the transition metal catalyst. The use of this compound in this context can influence the morphology and particle size of the final polymer.

Analytical and Spectroscopic Characterization of Isopentylmagnesium Bromide in Reaction Contexts

In-Situ Monitoring Techniques for Grignard Reaction Progress

Real-time monitoring of the formation and consumption of isopentylmagnesium bromide is crucial for process understanding, safety, and optimization. researchgate.net In-situ spectroscopic methods allow for the non-destructive analysis of the reaction mixture without the need for sampling, which can alter the composition of reactive species. americanpharmaceuticalreview.com

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques for monitoring the progress of Grignard reactions in real time. youtube.com These methods can track the instantaneous changes in the concentrations of reactants, intermediates, and products, providing valuable information on reaction kinetics and endpoints. youtube.commt.com

In the context of forming this compound from isopentyl bromide and magnesium, in-situ FTIR can monitor the disappearance of the characteristic C-Br stretching vibration of the starting alkyl halide. Simultaneously, new vibrational modes associated with the newly formed carbon-magnesium (C-Mg) bond of the Grignard reagent can be observed. This allows for direct tracking of the reagent's formation. mt.com Raman spectroscopy is particularly advantageous for analyzing reactions in slurries or suspensions, as it is less sensitive to solid materials like magnesium turnings. americanpharmaceuticalreview.comyoutube.com It can effectively monitor changes in both the solution phase and solid phases. americanpharmaceuticalreview.com

Table 1: Hypothetical Vibrational Spectroscopy Data for this compound Formation This table illustrates the expected changes in key vibrational bands during the synthesis of this compound, as monitored by FTIR and Raman spectroscopy.

| Compound | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Observation During Reaction |

| Isopentyl bromide | C-Br Stretch | 500 - 600 | FTIR/Raman | Peak intensity decreases |

| This compound | C-Mg Stretch | 300 - 500 | Raman | Peak intensity increases |

| Diethyl Ether (Solvent) | C-O-C Stretch | 1050 - 1150 | FTIR | Remains relatively constant |

By tracking these spectral changes over time, a reaction profile can be generated, indicating the initiation phase, the rate of formation, and the point of completion or equilibrium. This real-time data is invaluable for ensuring reaction safety, particularly given the exothermic nature of Grignard reagent formation, and for process optimization. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of intermediates and final products in reactions involving this compound. uio.no While less commonly used for real-time monitoring due to acquisition times, it provides detailed structural information post-reaction or from quenched aliquots. ¹H and ¹³C NMR spectra confirm the successful formation of the Grignard reagent by showing a significant upfield shift of the signals corresponding to the carbons and protons nearest to the magnesium atom, compared to their positions in the isopentyl bromide precursor.

NMR is also critical for identifying reaction products and by-products. For example, in the synthesis of diisopentylphenylphosphine, where this compound is reacted with dichlorophenylphosphine (B166023), ³¹P NMR, ¹H NMR, and ¹³C NMR were used to confirm the structure of the final product. nih.gov Furthermore, specialized NMR techniques can provide deeper mechanistic insights. For instance, ⁷⁹Br NMR spectroscopy can be employed to follow reactions where bromide ion is generated as a product, offering a direct way to measure reaction kinetics. sci-hub.se NMR can also be used to study the complex solution behavior of Grignard reagents, including the Schlenk equilibrium, although this is often complex.

FTIR and Raman Spectroscopy for Real-Time Reaction Tracking

Post-Reaction Product Analysis and Characterization Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile products resulting from Grignard reactions. After quenching the reaction, the organic extract can be analyzed to separate and identify the components of the crude product mixture. mnstate.edu GC separates the compounds based on their boiling points and interactions with the column's stationary phase, while MS provides mass information that helps in identifying each separated compound. walisongo.ac.id

This method is highly effective for quantifying the desired product, any unreacted starting materials, and potential side products. rsc.org A significant side reaction in Grignard synthesis is Wurtz coupling, where the Grignard reagent reacts with the remaining alkyl halide to form a dimer. rsc.org In the case of this compound, this would result in the formation of 2,7-dimethyloctane (B85488). GC-MS can effectively separate and identify this by-product, allowing for an accurate determination of the reaction's purity and chemoselectivity. rsc.org

Table 2: Illustrative GC-MS Data for a Reaction of this compound This table provides a hypothetical example of GC-MS results after reacting this compound with acetone, followed by an aqueous work-up.

| Compound | Role | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

| Isopentyl bromide | Unreacted Starting Material | 4.5 | 150, 152 (M+), 71, 43 |

| 2,4-Dimethyl-2-pentanol | Expected Product | 6.8 | 101 (M-15), 83, 59, 43 |

| 2,7-Dimethyloctane | Wurtz By-product | 8.2 | 142 (M+), 85, 71, 57, 43 |

| Diethyl Ether | Solvent | 2.1 | 74 (M+), 59, 45, 31 |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

When an this compound reaction creates a chiral center, resulting in a racemic or diastereomeric mixture of products, High-Performance Liquid Chromatography (HPLC) is the preferred method for separation and analysis. nih.gov This is particularly relevant when this compound adds to a prochiral aldehyde or ketone.

The use of a chiral stationary phase (CSP) in HPLC allows for the separation of enantiomers. nih.govacs.org This technique, known as chiral HPLC, is essential for determining the enantiomeric excess (ee) of a reaction or for isolating pure enantiomers for further study or use. nih.gov The diastereomers formed by reacting a chiral substrate with the Grignard reagent can often be separated on standard silica (B1680970) or C18 columns. The development of efficient separation protocols is as crucial as the stereoselective reactions themselves. acs.org

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its connectivity and absolute stereochemistry. nih.gov While Grignard reagents themselves are generally not amenable to direct crystallographic analysis due to their instability and complex solution structures, their stable, solid derivatives can be analyzed. If a reaction involving this compound yields a crystalline product, its structure can be determined with high precision.

In cases where the product itself is not easily crystallized, co-crystallization techniques can be employed. d-nb.info This involves crystallizing the target molecule with a "chaperone" molecule that forms a well-ordered crystal lattice, trapping the analyte within it. d-nb.info This method can be used to obtain the structure of reaction intermediates or final products that are otherwise difficult to crystallize, providing definitive structural confirmation that complements data from spectroscopic methods like NMR and MS. youtube.com

Future Directions and Emerging Research Avenues for Isopentylmagnesium Bromide

The landscape of organometallic chemistry is continually evolving, driven by the dual needs for enhanced efficiency and greater sustainability. For a foundational reagent like isopentylmagnesium bromide, which is synthesized from isopentyl bromide and magnesium, future research is focused on greener synthetic methods, integration with advanced processing technologies, and the discovery of novel catalytic systems to expand its synthetic utility. smolecule.commdpi.comresearchgate.netgoogle.comsigmaaldrich.com

常见问题

Basic: What are the critical safety precautions when handling isopentylmagnesium bromide in laboratory settings?

Answer: this compound is highly reactive with water and oxygen, requiring stringent safety measures. Use flame-retardant antistatic clothing, nitrile gloves, and a full-face respirator in poorly ventilated areas . Ensure all equipment is moisture-free, and work under an inert atmosphere (argon or nitrogen). Immediate access to dry powder extinguishers (e.g., CO₂) is critical due to flammability risks . Avoid exposure to heat or sparks, as decomposition can release hazardous gases like methane .

Basic: What solvents are optimal for the synthesis and reactions of this compound, and how do they influence reaction efficiency?

Answer: Anhydrous diethyl ether or tetrahydrofuran (THF) are preferred solvents due to their ability to stabilize Grignard reagents via Lewis acid-base interactions. THF enhances reactivity in less polar substrates by increasing the nucleophilicity of the organomagnesium species. Solvent purity is critical: trace moisture can hydrolyze the reagent, reducing yield. Pre-drying solvents over molecular sieves or sodium/benzophenone is recommended .

Advanced: How can researchers design experiments to mitigate the risk of violent reactions when quenching this compound?

Answer: Quenching must be performed incrementally under controlled conditions. Add the reagent to a dry ice/acetone slurry (−78°C) to slow exothermic reactions. Alternatively, use saturated ammonium chloride solution added dropwise under vigorous stirring. Monitor temperature to prevent runaway reactions. For large-scale reactions, consider flow chemistry setups to limit batch size and improve heat dissipation .

Advanced: What methodologies are recommended for analyzing inconsistent yields in nucleophilic addition reactions involving this compound?

Answer: Inconsistent yields often arise from reagent degradation or competing side reactions. Validate reagent quality via titration (e.g., Gilman test) . Use in situ monitoring tools like FTIR or Raman spectroscopy to track consumption of starting materials. If side products form, employ low-temperature conditions (−20°C to 0°C) to suppress enolization or over-addition. Purity of substrates (e.g., carbonyl compounds) should be confirmed via GC-MS or HPLC .

Basic: What are the recommended storage conditions to maintain the stability of this compound over extended periods?

Answer: Store in sealed, flame-resistant containers under inert gas (argon) at 2–8°C. Avoid exposure to moisture or oxygen by using septum-sealed Schlenk flasks. Regularly inspect containers for pressure buildup due to potential gas release (e.g., methane from decomposition). Shelf life typically ranges from 3–6 months, depending on initial purity and storage compliance .

Advanced: How does the concentration of this compound impact its reactivity in forming carbon-carbon bonds, and how can this be quantitatively assessed?

Answer: Higher concentrations (>1.0 M) increase reaction rates but may promote dimerization or Schlenk equilibrium shifts, reducing effective nucleophilicity. Use kinetic studies under varying concentrations (0.1–2.0 M) to identify optimal conditions. Techniques like stopped-flow NMR or calorimetry can quantify reaction enthalpy and activation parameters. For stoichiometric control, employ syringe pumps for precise addition .

Advanced: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound and its reaction intermediates?

Answer: ¹H and ¹³C NMR in deuterated THF can confirm reagent integrity by identifying characteristic upfield shifts for Mg-bound carbons. For intermediates, use cryogenic trapping (−100°C) coupled with FTIR to detect transient species like magnesium alkoxides. Mass spectrometry (ESI-MS) under inert conditions provides molecular weight validation. X-ray crystallography of stabilized adducts (e.g., with TMEDA) offers structural clarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。